REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[CH:7]2.Br[C:13]1[CH:18]=[CH:17][C:16]([Br:19])=[CH:15][N:14]=1.CC(C)([O-])C.[Na+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[Br:19][C:16]1[CH:17]=[CH:18][C:13]([NH:1][C:2]2[C:3]3[CH:4]=[CH:5][N:6]=[CH:7][C:8]=3[CH:9]=[CH:10][CH:11]=2)=[N:14][CH:15]=1 |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
2.53 g
|
Type
|
reactant
|
Smiles
|
NC1=C2C=CN=CC2=CC=C1
|
Name
|
|
Quantity
|
3.62 g
|
Type
|
reactant
|
Smiles
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BrC1=NC=C(C=C1)Br
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
0.17 g
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
|
Quantity
|
0.47 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 130° C. for 12 hours under an atmosphere of nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was flushed with nitrogen and p-xylene
|
Type
|
ADDITION
|
Details
|
was added
|
Type
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CUSTOM
|
Details
|
Nitrogen was bubbled through the mixture for 5 minutes
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Duration
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5 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction was then heated
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
ADDITION
|
Details
|
poured onto a mixture of chloroform/water (200 ml/20 ml)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted twice with chloroform
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (50% ethyl acetate-isohexane)
|
Type
|
CUSTOM
|
Details
|
followed by recrystallisation from ethanol
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)NC=1C=2C=CN=CC2C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |